![molecular formula C22H21N5O2 B2652251 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide CAS No. 900008-25-5](/img/structure/B2652251.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as OPB-31121 and has been studied for its ability to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Research into pyrazolo[1,5-a]pyrimidines has identified compounds with significant anti-inflammatory activities without the ulcerogenic activity associated with many nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds were synthesized with variations in their structure to enhance therapeutic indices and reduce side effects. For example, modifications involving the introduction of a longer side chain and substitution at various positions led to compounds with better activity and safety profiles than traditional NSAIDs like phenylbutazone and indomethacin (Auzzi et al., 1983).
Antimicrobial Activity
A novel series of 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives demonstrated moderate to outstanding antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives showed superior activity compared to standard antibiotics, indicating their potential as lead compounds for further antimicrobial drug development (El-sayed et al., 2017).
Anticancer Activity
Several studies have synthesized and evaluated pyrazolo[3,4-d]pyrimidines for their anticancer properties. These compounds have shown activity against various cancer cell lines, including breast, colon, and leukemia, with certain derivatives displaying potent inhibitory activity. The design and synthesis of these compounds are guided by structure-activity relationship (SAR) analyses to optimize their efficacy and selectivity (Abdellatif et al., 2014).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines have been identified as a class of compounds with affinity for the A1 adenosine receptor. Through structural modifications, compounds have been developed with enhanced activity and selectivity for this receptor, demonstrating potential therapeutic applications in conditions modulated by adenosine receptor signaling (Harden et al., 1991).
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-3-18(16-7-5-4-6-8-16)21(28)25-26-14-23-20-19(22(26)29)13-24-27(20)17-11-9-15(2)10-12-17/h4-14,18H,3H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLHXAUISDZPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.